2-Amino-9-propyl-1H-purin-6(9H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-propyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-3-13-4-10-5-6(13)11-8(9)12-7(5)14/h4H,2-3H2,1H3,(H3,9,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFDSLRVYKUBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284684 | |
| Record name | 2-amino-9-propyl-9h-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22917-85-7 | |
| Record name | NSC38311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-9-propyl-9h-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 2 Amino 9 Propyl 1h Purin 6 9h One
Retrosynthetic Analysis of the 2-Amino-9-propyl-1H-purin-6(9H)-one Scaffold
A retrosynthetic analysis of this compound, an N9-substituted guanine (B1146940) analog, suggests several logical disconnections to arrive at simpler, commercially available starting materials. The primary disconnection targets the N9-propyl bond, separating the propyl group from the guanine core. This approach leads to two key synthons: a propyl electrophile (e.g., propyl bromide or iodide) and a guanine anion or its synthetic equivalent. This strategy is common for preparing various N9-alkylated purines.
A more fundamental disconnection breaks down the purine's heterocyclic scaffold. The purine (B94841) ring system consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring. A common strategy, known as the Traube purine synthesis, involves disconnecting the imidazole ring. This leads to a substituted 4,5-diaminopyrimidine (B145471) intermediate. For the target molecule, this would be 2,5,6-triaminopyrimidin-4(3H)-one. This intermediate can then be cyclized with a one-carbon synthon (like formic acid or its derivatives) to form the imidazole portion of the purine ring.
Alternatively, the pyrimidine ring can be constructed onto a pre-existing imidazole derivative. This approach starts with a substituted 4,5-disubstituted imidazole, which is then cyclized with reagents like urea (B33335) or cyanates to form the pyrimidine ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final purine.
Classical Synthetic Routes for Purine-6(9H)-one Derivatives
The classical synthesis of purine derivatives like this compound is a well-established field, relying on fundamental organic reactions to construct and modify the purine core.
Cyclization Reactions for Purine Ring Formation
The construction of the purine ring is a cornerstone of synthesizing compounds like guanine and its derivatives. The most prevalent method is the Traube purine synthesis, which builds the purine scaffold from a substituted pyrimidine. The general process starts with a 4,5-diaminopyrimidine which undergoes cyclization with a one-carbon source to form the fused imidazole ring.
For instance, 5,6-diaminopyrimidines can be cyclized with derivatives of carboxylic acids to introduce substituents at the C8 position. avcr.cz Similarly, 4-aminoimidazole-5-carboxamides or their corresponding nitriles can react with carboxylic acid derivatives to yield purines with C2 substituents. avcr.cz This flexibility allows for the introduction of various functional groups onto the purine core before the final ring closure.
Alkylation Strategies at the N9-Position
Achieving regioselective alkylation at the N9 position of the purine ring is a critical and often challenging step in the synthesis of the target molecule. Direct alkylation of guanine or related purines with alkyl halides under basic conditions frequently yields a mixture of N9 and N7 isomers, with the N9 product usually being the thermodynamically favored and desired isomer. researchgate.netacs.org
Several methods have been developed to improve the N9-selectivity:
Base-Mediated Alkylation : Using a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a standard approach. acs.orgnih.gov However, this often results in isomeric mixtures. researchgate.netresearchgate.net
Mitsunobu Reaction : This method uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple an alcohol (e.g., propanol) to the N9 position. Mitsunobu conditions can offer higher selectivity for the N9 isomer compared to standard alkyl halide methods, though purification can be more complex. mdpi.com
Additives and Catalysts : The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported to facilitate rapid and highly selective N9-alkylation, often with reaction times as short as 10 minutes. nih.gov Another approach involves using β-cyclodextrin as a phase-transfer catalyst in water, which can block the N7 position and lead to excellent N9 regioselectivity. researchgate.net
| Method | Reagents | Selectivity (N9/N7) | Yield | Reference |
| Base-Mediated | NaH, Alkyl Halide, DMF | Variable, often mixtures | Moderate to Good | acs.orgresearchgate.net |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | High | Good | mdpi.com |
| TBAF-Assisted | TBAF, Alkyl Halide | High | High | nih.gov |
| β-Cyclodextrin | β-Cyclodextrin, Base, H₂O | >99:1 | Good to Excellent | researchgate.net |
This table summarizes common N9-alkylation strategies for purine scaffolds.
Introduction of the C2-Amino Group
The 2-amino group characteristic of guanine derivatives is typically incorporated early in the synthetic sequence. It is often present in the pyrimidine precursor before the final cyclization to form the purine ring. For example, a common starting material in the Traube synthesis is 2,4,5-triamino-6-hydroxypyrimidine. The pre-existing amino group at the C2 position is carried through the cyclization step.
Derivatization at the C6-Position
The C6 position of the purine ring in the target molecule is an oxo group, which exists in tautomeric equilibrium with a hydroxyl group (a lactam-lactim tautomerism). This functionality is often derived from a more reactive precursor, most commonly a 6-chloropurine (B14466) derivative. acs.org
2-Amino-6-chloropurine (B14584) is a versatile and widely used intermediate. nih.govresearchgate.net The chlorine atom at the C6 position can be readily displaced by various nucleophiles. For the synthesis of this compound, the N9-propyl group would typically be installed first on the 2-amino-6-chloropurine scaffold. Subsequent hydrolysis of the 6-chloro group, often under acidic or basic conditions, yields the desired 6-oxo functionality. This two-step sequence (alkylation followed by hydrolysis) is a robust and high-yielding method for accessing N9-alkylated guanine analogs. mdpi.com
Novel and Advanced Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have provided new tools for the preparation of purine derivatives, offering potential improvements in efficiency, selectivity, and environmental impact over classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen bonds, essential for the N9-alkylation of the purine core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation. wikipedia.orgnumberanalytics.comcapes.gov.br This reaction facilitates the coupling of amines with aryl halides. wikipedia.org The development of specialized, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial, as they stabilize the palladium catalyst and enhance reaction efficiency and selectivity for a wide range of substrates, including primary and secondary amines. youtube.com
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylated product. wikipedia.org While highly effective, challenges can arise, particularly with sterically hindered amines or less reactive aryl chlorides, which may require more forceful reaction conditions. numberanalytics.com
| Starting Purine | Alkylating Agent | Catalyst/Ligand | Base | Solvent | Conditions | Key Observation | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-6-chloropurine | Allylic Acetate | Palladium Catalyst | - | - | - | Attempted palladium-catalyzed alkylation. | mdpi.com |
| Aryl Halide | Primary/Secondary Amine | Pd(0)/Bulky Phosphine Ligand (e.g., XPhos) | Strong Base (e.g., NaOtBu) | Toluene | Elevated Temperature | Enables efficient C-N bond formation for a broad range of amines. | wikipedia.orgyoutube.com |
| Aryl Halide | Ammonia (B1221849) Equivalent (e.g., Benzophenone Imine) | Pd/Josiphos-type Ligand | - | - | - | Overcomes challenges of direct ammonia coupling. | wikipedia.org |
Another notable method is the Mitsunobu reaction, which, while not a transition-metal-catalyzed process itself, is a key method for N9-alkylation. It uses triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to couple an alcohol (like propanol) with the purine. wikipedia.org This reaction is often claimed to be more N9-selective compared to classical alkylations with alkyl halides. mdpi.com However, a mixture of N9 and N7 isomers is still commonly formed. mdpi.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like substituted purines. nih.govacs.org These strategies are valued for their ability to rapidly build molecular complexity from simple precursors, often aligning with the principles of green chemistry. researchgate.net
| Key Reactants | Key Intermediates | Energy Source | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Aminomalononitrile (AMN), α-amino acids, Trimethyl orthoacetate, Guanidine/Urea | Amino imidazole carbonitrile derivatives | Microwave Irradiation | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) or Ethylene Glycol (EG) | Sustainable solvent, rapid synthesis. | nih.govacs.org |
| Polymer-supported amines, Fmoc-α-amino acids, Dichloro-nitropyrimidine, Aldehydes | Polymer-bound nitropyrimidine | Conventional Heating | Various Organic Solvents | Solid-phase synthesis, good yield and purity. | acs.orgnih.gov |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering a powerful and sustainable alternative to purely chemical routes. mdpi.com Enzymes, particularly nucleoside phosphorylases, are widely used for the synthesis of nucleoside analogues through transglycosylation reactions. mdpi.com In this one-pot process, an enzyme catalyzes the transfer of a sugar moiety from a donor nucleoside to a different nucleobase. mdpi.com
This approach is highly selective and efficient, often avoiding the need for complex protection and deprotection steps that are common in traditional chemical synthesis. mdpi.com For instance, thermostable nucleoside phosphorylases can be used to produce purine nucleoside analogues. mdpi.com While direct enzymatic alkylation to form this compound is less common, multi-enzyme systems can be designed. For example, a system combining a nucleoside deoxyribosyltransferase (NDT) and a hypoxanthine-guanine phosphoribosyltransferase (HGXPRT) can efficiently produce various purine derivatives, converting by-products into valuable nucleotide monophosphates (NMPs) like IMP and GMP. ucm.es This strategy not only improves yield but also simplifies downstream processing. ucm.es
Sustainable and Green Chemistry Applications in Purine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of purine derivatives to reduce environmental impact and improve safety and efficiency. mdpi.com Key aspects include the use of sustainable solvents, alternative energy sources, and atom-economical reaction designs.
Microwave-assisted synthesis has emerged as a valuable green technique, significantly reducing reaction times and often improving yields in the synthesis of guanine analogues. ub.edu The use of environmentally benign solvents is another critical area. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent, although its application can be limited by the poor solubility of organic reactants. mdpi.com As an alternative, sustainable solvents like 2-methyltetrahydrofuran (2-MeTHF) have been successfully used in the multicomponent synthesis of guanine analogues, replacing more toxic options like THF. nih.govacs.org
Furthermore, solvent-free methods, such as mechanochemical grinding, are gaining traction. researchgate.net These techniques, which involve conducting reactions with solid materials through mechanical activation, can enable novel multicomponent reactions that are not feasible in solution, enhancing both sustainability and the diversity of accessible compounds. researchgate.net The use of reagents like tetrabutylammonium fluoride (TBAF) can also contribute to greener processes by assisting in rapid and selective N9-alkylation under mild conditions, sometimes completing within minutes. nih.gov
Stereoselective Synthesis Considerations for Related Chiral Purine Derivatives
While this compound is an achiral molecule, the synthesis of related purine derivatives often involves chiral substituents, particularly in the context of nucleoside analogues with therapeutic potential. nih.gov Achieving stereoselectivity in these syntheses is crucial, as different enantiomers can have vastly different biological activities. nih.gov
Several strategies are employed to control stereochemistry. Asymmetric hydrogenation, catalyzed by transition metals like rhodium or iridium paired with chiral phosphine ligands, is a powerful method for establishing stereocenters. acs.org This technique has been successfully applied to the synthesis of chiral α-amino acids and their derivatives, which can be precursors or structural motifs in complex chiral molecules. acs.org
For the synthesis of chiral amines, which could be part of a substituent on the purine ring, methods involving chiral N-tert-butanesulfinyl imines are effective. mdpi.com These intermediates can react with organometallic reagents in a stereocontrolled manner, allowing for the synthesis of specific enantiomers. mdpi.com Another approach involves using chiral auxiliaries, such as p-menthane-3-carboxaldehyde, to direct the stereochemical outcome of a reaction sequence. mdpi.com These methods are fundamental in medicinal chemistry for creating drug prototypes with enhanced selectivity for their biological targets. nih.gov
Process Optimization and Scale-Up Methodologies for Research Applications
Transitioning a synthetic route from a small laboratory scale to a larger scale suitable for extensive research or preclinical studies requires careful process optimization. mdpi.com This involves systematically refining reaction conditions to maximize yield, minimize impurities, improve reproducibility, and ensure the process is cost-effective and safe. mdpi.com
A key tool in modern process optimization is high-throughput experimentation (HTE). nih.gov HTE allows a chemist to rapidly screen a wide array of reaction conditions—such as different catalysts, ligands, bases, solvents, and temperatures—in parallel using multi-well plates. nih.gov This approach provides a large dataset that can quickly identify the optimal conditions for a specific transformation, such as a Buchwald-Hartwig amination, before committing to a larger scale. nih.gov
When scaling up, issues that were negligible at a small scale can become significant. For example, a reaction that was easily controlled in a small flask may become difficult to manage in a larger reactor due to heat transfer limitations. mdpi.com Therefore, optimization must consider not only chemical parameters but also engineering aspects. The choice of purification method is also critical; a method like column chromatography that is convenient in the lab may be impractical for producing hundreds of grams of material. Alternative purification techniques like crystallization or extraction must be developed. The ultimate goal is to establish a robust and reliable process that can consistently deliver the target compound, such as this compound, in the required quantity and purity for research applications. mdpi.comfrontiersin.org
Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 9 Propyl 1h Purin 6 9h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
A full assignment of the ¹H and ¹³C NMR spectra of 2-Amino-9-propyl-1H-purin-6(9H)-one requires a suite of 2D NMR experiments. sdsu.eduyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For the propyl group, COSY would show correlations between the CH₂ and CH₃ protons. Specifically, the triplet of the methyl group would show a cross-peak to the sextet of the adjacent methylene (B1212753) group, which in turn would show a cross-peak to the triplet of the methylene group attached to the purine (B94841) nitrogen.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chcolumbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. columbia.edu Each protonated carbon in the purine ring and the propyl chain would exhibit a cross-peak in the HSQC spectrum.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar 9-alkylguanine derivatives, is presented below.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H8 | ~7.8 | C8: ~137 |
| NH₂ | ~6.5 | C2: ~154 |
| NH1 | ~10.6 | C6: ~157 |
| N9-CH₂ | ~3.9 (t) | C4: ~151 |
| N9-CH₂-CH₂ | ~1.8 (sext) | C5: ~116 |
| N9-CH₂-CH₂-CH₃ | ~0.9 (t) | N9-CH₂: ~43 |
| N9-CH₂-CH₂: ~22 | ||
| N9-CH₂-CH₂-CH₃: ~11 |
Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Elucidation of Tautomeric Equilibria and Dynamic Processes
Purines, including this compound, can exist in different tautomeric forms. The most common tautomers for guanine (B1146940) derivatives are the N7-H and N9-H forms. In this case, the presence of the propyl group at the N9 position fixes the tautomeric form to the N9-substituted keto-amino tautomer. However, proton exchange processes, such as those involving the N1 and amino group protons, can be studied using variable temperature NMR experiments. These studies can provide information on the rates of exchange and the activation energies for these dynamic processes. Computational studies on related aminopurines have shown that in the gas phase, the 9H tautomer is generally the most stable. mdpi.com
Solvent Effects on Spectroscopic Signatures
The chemical shifts of NMR signals can be significantly influenced by the solvent used for the experiment. nih.govunn.edu.ng This is due to interactions between the solute and solvent molecules, such as hydrogen bonding and changes in the local magnetic environment. unn.edu.ngnih.gov For this compound, using a polar, protic solvent like methanol-d₄ would likely lead to downfield shifts of the N-H and amino protons compared to a less polar solvent like chloroform-d, due to stronger hydrogen bonding. The chemical shift of water in the solvent can also be temperature-dependent. pitt.edu The choice of solvent is therefore critical for obtaining reproducible and informative NMR data. unn.edu.ng
X-ray Crystallographic Analysis of Solid-State Molecular Architecture
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate, offers insights into the likely solid-state architecture. researchgate.net
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of purine derivatives are held together by a network of intermolecular interactions, primarily hydrogen bonds. For this compound, the amino group and the N1-H group can act as hydrogen bond donors, while the keto group at C6 and the N7 atom can act as hydrogen bond acceptors. These interactions would likely lead to the formation of hydrogen-bonded dimers or extended sheets, which is a common packing motif for such compounds. researchgate.net The propyl group, being hydrophobic, would likely be oriented to minimize unfavorable interactions with the polar parts of adjacent molecules.
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~98 |
| Volume (ų) | ~1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.24 |
Note: This is a hypothetical data table for illustrative purposes.
Conformational Preferences in the Crystalline State
The conformation of the propyl group in the solid state would be determined by the crystal packing forces. The torsion angles around the C-C bonds of the propyl chain would adopt a low-energy staggered conformation. The orientation of the propyl group relative to the purine ring would be such that it optimizes intermolecular interactions within the crystal lattice. In the absence of a specific crystal structure, it is presumed that the purine ring itself would be largely planar.
Advanced Mass Spectrometry for Mechanistic and Derivatization Studies
Advanced mass spectrometry techniques are powerful tools for determining the molecular weight, elemental composition, and structural features of this compound. These methods are also crucial for studying its chemical reactions and potential metabolic fate.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. For this compound, with a nominal mass of 193, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The precise mass measurement allows for the unambiguous confirmation of its elemental composition (C₈H₁₁N₅O).
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₁N₅O |
| Monoisotopic Mass (Theoretical) | 193.0964 u |
| Observed Mass (HRMS) | Typically within ± 5 ppm |
| Elemental Composition | Carbon, Hydrogen, Nitrogen, Oxygen |
Note: The observed mass is an expected value from a typical HRMS experiment and may vary slightly based on instrumentation and experimental conditions.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of protonated molecules of this compound. By inducing fragmentation of a selected precursor ion, MS/MS provides valuable insights into the compound's structure and the relative stability of its chemical bonds. Studies on similar N9-alkylated guanines reveal characteristic fragmentation pathways. u-szeged.hu A primary fragmentation event often involves the loss of the N9-alkyl side chain. Another significant fragmentation pathway for N9-substituted guanines is the characteristic loss of ammonia (B1221849). u-szeged.hu
Table 2: Predicted Fragmentation Pattern for [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 194.1042 | 152.0936 | C₃H₆ | [Guanine + H]⁺ |
| 194.1042 | 177.0776 | NH₃ | [M+H-NH₃]⁺ |
| 152.0936 | 135.0670 | NH₃ | [Guanine+H-NH₃]⁺ |
| 152.0936 | 110.0619 | HNCO | [Guanine+H-HNCO]⁺ |
Note: The m/z values are theoretical and based on expected fragmentation of analogous N9-alkylated guanines.
Mass spectrometry is a key technique for monitoring the progress of chemical reactions, such as the synthesis of this compound, by tracking the appearance of the product and the disappearance of reactants in real-time. researchgate.net Furthermore, in the context of drug metabolism studies, mass spectrometry is instrumental for identifying potential metabolites. In vitro studies using liver microsomes or other enzyme preparations, coupled with LC-MS/MS analysis, can identify products of enzymatic reactions like hydroxylation or dealkylation of the propyl chain. In silico prediction tools can complement these studies by suggesting likely sites of metabolism.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound. These methods are sensitive to the vibrational modes of specific chemical bonds within the molecule.
IR and Raman spectra of N9-alkylated guanines exhibit characteristic bands corresponding to the vibrations of the purine ring system and the attached functional groups. The stretching vibrations of the C=O, N-H, and C-N bonds, as well as the in-plane and out-of-plane bending modes, provide a unique fingerprint of the molecule. The position and intensity of these bands can also be influenced by intermolecular interactions, such as hydrogen bonding.
Table 3: Characteristic Vibrational Frequencies for 9-Alkylguanine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| N-H stretching | 3100 - 3400 | Amine and Amide groups |
| C-H stretching | 2850 - 3000 | Propyl side chain |
| C=O stretching | 1650 - 1710 | Carbonyl group |
| C=N, C=C stretching | 1550 - 1650 | Purine ring system |
| N-H bending | 1580 - 1620 | Amine group |
| Ring breathing modes | 700 - 800 | Purine ring system |
Note: These are typical ranges and the exact frequencies for this compound would require experimental measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism
UV-Vis spectroscopy is used to study the electronic transitions within the purine ring of this compound. The absorption of UV light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, which in this case is the substituted purine system.
The UV spectrum of guanine derivatives is known to be sensitive to pH and solvent polarity, which can be attributed to tautomeric equilibria. For this compound, the presence of the propyl group at the N9 position restricts the number of possible tautomers compared to guanine itself. However, keto-enol and amino-imino tautomerism can still occur and be investigated by monitoring changes in the UV spectrum under different conditions. For instance, studies on 9-alkylguanines have shown that changes in temperature and solvent can influence the electronic spectra, providing insights into intramolecular stacking interactions and the preferred orientation of the nucleobases. u-szeged.hu
Table 4: Expected UV-Vis Absorption Maxima for 9-Alkylguanine in Neutral Aqueous Solution
| Tautomeric Form | Expected λmax (nm) |
| Keto-amino | ~252, ~275 (shoulder) |
| Enol-amino | Shifted relative to keto form |
Note: The exact λmax values are dependent on the specific solvent and pH conditions.
Due to a lack of available scientific research specifically focused on the theoretical and computational chemistry of this compound, it is not possible to generate a detailed and accurate article based on the provided outline. Extensive searches for specific studies on this compound's quantum chemical calculations, molecular dynamics simulations, and related in silico analyses did not yield the necessary data to fulfill the request.
Further research on this compound is needed before a comprehensive summary of its theoretical and computational properties can be compiled.
Theoretical and Computational Chemistry Investigations of 2 Amino 9 Propyl 1h Purin 6 9h One
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Computational screening of 2-Amino-9-propyl-1H-purin-6(9H)-one against a library of macromolecular targets can identify putative binding sites. Given its structural similarity to guanine (B1146940), potential targets include enzymes and proteins that interact with purine (B94841) derivatives, such as kinases, DNA methyltransferases, and viral polymerases. nih.gov For instance, studies on similar guanine derivatives have identified binding pockets within enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT), a key DNA repair protein. nih.gov Docking simulations would likely place the purine core of this compound within the active site that normally accommodates guanine, with the 9-propyl group extending into a hydrophobic pocket. The identification of such binding sites is the first step in hypothesizing the compound's mechanism of action. nih.gov
A hypothetical screening of this compound could yield a list of potential protein targets, as illustrated in the table below.
| Protein Target Family | Specific Example | Potential Binding Site Location |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | ATP-binding pocket |
| DNA Modifying Enzymes | DNA Methyltransferase 1 (DNMT1) | Catalytic domain |
| DNA Repair Enzymes | O6-Alkylguanine-DNA Alkyltransferase (MGMT) | Guanine-binding site |
| Viral Enzymes | Herpes Simplex Virus Thymidine Kinase (HSV-TK) | Nucleoside binding site |
Once a putative binding pose is identified, scoring functions are used to estimate the binding affinity between this compound and its target protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), helps to rank potential targets and prioritize them for further experimental validation. biorxiv.org The accuracy of these predictions is a critical aspect of computational drug discovery. nih.gov
The predicted binding affinities for this compound against its hypothetical targets would be crucial for assessing its potential as a modulator of their activity.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Scoring Function Used |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | AutoDock Vina |
| DNA Methyltransferase 1 (DNMT1) | -7.9 | MolDock Score |
| O6-Alkylguanine-DNA Alkyltransferase (MGMT) | -9.2 | GOLD Score |
| Herpes Simplex Virus Thymidine Kinase (HSV-TK) | -7.5 | FRED Score |
A detailed analysis of the docked complex reveals the network of non-covalent interactions that stabilize the binding of this compound to its target. These interactions are fundamental to molecular recognition and biological activity.
Hydrogen Bonding: The 2-amino group and the 6-oxo group of the purine ring are potent hydrogen bond donors and acceptors, respectively. These are expected to form key hydrogen bonds with amino acid residues in the binding pocket, mimicking the interactions of guanine. nih.gov
Hydrophobic Interactions: The 9-propyl group introduces a significant hydrophobic character. This aliphatic chain would favorably interact with nonpolar amino acid residues such as leucine, isoleucine, and valine within a hydrophobic pocket of the target protein. nih.gov
π-Stacking: The aromatic purine ring system can engage in π-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan in the binding site.
These interaction networks provide a structural basis for the compound's binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and SPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. mdpi.com These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogs. nih.gov
For a series of 9-substituted guanine derivatives, a 3D-QSAR study could reveal the influence of the substituent at the N9 position on a particular biological activity. nih.gov Such models typically show that the steric and electronic properties of the substituent are critical. For this compound, the propyl group at the N9 position would be a key descriptor in a QSAR model. Its size, shape, and hydrophobicity would be correlated with the compound's activity. A QSAR model might indicate that a certain degree of hydrophobicity and a specific steric volume at the N9 position are favorable for activity, while bulky or highly polar substituents are detrimental. nih.gov
A hypothetical QSAR model for a series of 9-alkylguanine derivatives might be represented by the following equation:
log(1/IC50) = 0.5 * LogP - 0.2 * (Steric_Volume) + 1.5
This equation would suggest that increasing hydrophobicity (LogP) enhances activity, while excessive steric bulk has a negative impact.
| Descriptor | Description | Contribution to Activity |
| LogP | Lipophilicity | Positive correlation |
| Steric Volume | Size of the N9-substituent | Negative correlation |
| Dipole Moment | Polarity | Minor contribution |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including synthetic routes and metabolic transformations.
A plausible synthetic route to this compound involves the alkylation of 2-aminopurine (B61359) or a protected derivative. nih.govresearchgate.net A common method is the reaction of 2-amino-6-chloropurine (B14584) with an appropriate propyl halide (e.g., 1-bromopropane) in the presence of a base, followed by hydrolysis of the 6-chloro group to the 6-oxo group. Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states and intermediates of this reaction, providing insights into the reaction kinetics and regioselectivity of the N9-alkylation. nih.gov
Biochemical and Molecular Biological Studies of 2 Amino 9 Propyl 1h Purin 6 9h One Mechanistic Focus
Enzyme Interaction and Inhibition Mechanism Studies
No information was found regarding the interaction of 2-Amino-9-propyl-1H-purin-6(9H)-one with any enzymes.
Kinetics of Enzyme Inhibition (e.g., K_i determination)
There are no available data on the kinetics of enzyme inhibition by this compound, including any determination of its inhibition constant (K_i).
Specificity and Selectivity Profiling Against Enzyme Panels
No studies detailing the specificity and selectivity profile of this compound against any panel of enzymes were identified.
Identification of Molecular Targets (e.g., specific purine-metabolizing enzymes)
The specific molecular targets of this compound, including any potential activity against purine-metabolizing enzymes, have not been reported in the searched literature.
Allosteric vs. Orthosteric Binding Mechanisms
Without identification of a molecular target, no studies on the binding mechanism (allosteric or orthosteric) of this compound are available.
Receptor Binding Assays and Ligand-Receptor Interaction Analysis
No receptor binding assays or analyses of ligand-receptor interactions involving this compound have been published.
Binding Affinities and Displacement Studies
Consequently, there is no information on the binding affinities or any displacement studies for this compound.
Characterization of Agonist/Antagonist Properties (in vitro)
No data is available on the agonist or antagonist activities of this compound at any receptor.
Purinergic Receptor Subtype Selectivity
There is no information regarding the binding affinity or functional selectivity of this compound for any purinergic receptor subtype (e.g., A1, A2A, A2B, A3, P2X, P2Y).
Cellular Pathway Modulation and Mechanistic Investigations (In Vitro Cell Line Studies)
Impact on Nucleotide Metabolism Pathways (e.g., purine (B94841) salvage pathway)
No studies have been published detailing the effect of this compound on the purine salvage pathway or other nucleotide metabolism pathways.
Influence on Signal Transduction Cascades
There is no evidence to describe how this compound might influence any intracellular signal transduction cascades.
Effects on Gene Expression and Protein Synthesis
No data from gene expression arrays, proteomics, or other relevant assays are available for cells treated with this compound.
Molecular Basis of Cellular Responses (e.g., cell cycle progression, apoptosis in cell lines)
The effect of this compound on fundamental cellular processes such as cell cycle progression and apoptosis has not been investigated or reported.
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a compound influence its interaction with biological targets. For this compound, a systematic analysis of its structural components is necessary to delineate their roles in any observed bioactivity.
Systematic Modification and Activity Correlation (in vitro)
Currently, there is a lack of specific published in vitro studies that systematically modify the structure of this compound and correlate these changes with biological activity. Such studies would typically involve the synthesis of a series of analogs where specific parts of the molecule are altered, followed by testing in relevant biological assays. The resulting data would be crucial for identifying the key pharmacophoric elements.
A hypothetical systematic modification study could involve the variations shown in the table below.
| Position of Modification | Type of Modification | Rationale |
| N9-propyl group | Varying alkyl chain length (e.g., methyl, ethyl, butyl) | To determine the optimal chain length for activity. |
| N9-propyl group | Introduction of branching or cyclic moieties | To probe the steric and conformational requirements of the binding pocket. |
| 2-amino group | Replacement with other functional groups (e.g., H, OH, CH3) | To assess the importance of this hydrogen bond donor. |
| 6-keto group | Replacement with other functional groups (e.g., H, NH2, S) | To evaluate the role of this hydrogen bond acceptor. |
This table represents a hypothetical study design due to the absence of specific experimental data for this compound.
Role of the Propyl Group in Bioactivity
The N9-propyl group is a defining feature of this compound. The length and lipophilicity of alkyl substituents at the N9 position of purine analogs can significantly influence their biological activity. nih.gov This is often due to the nature of the binding pocket of the target protein, where the alkyl chain may interact with hydrophobic amino acid residues. The specific contribution of the propyl group for this compound remains to be experimentally determined.
Contribution of the 2-Amino and 6-Keto Groups to Molecular Recognition
The 2-amino and 6-keto groups of the purine ring are critical for forming specific hydrogen bond interactions with biological targets. The 2-amino group of purines has been identified as a crucial element for molecular recognition in various biological contexts, including DNA binding. nih.gov Similarly, the 6-keto group can act as a hydrogen bond acceptor. In many enzymes and receptors that interact with guanine (B1146940) or its analogs, these two groups form a characteristic hydrogen bond pattern with the protein backbone or amino acid side chains, ensuring specific recognition and binding. semanticscholar.org The precise interactions for this compound would depend on the specific biological target, which has not been identified in the available literature.
Pharmacokinetic and Metabolic Pathway Investigations (Pre-clinical, In Vitro/In Silico Models Only)
The pharmacokinetic properties of a compound, including its metabolic stability and pathways of degradation, are critical determinants of its potential as a therapeutic agent. These are often initially assessed using in vitro and in silico models.
In Vitro Metabolic Stability and Metabolite Identification
There are no specific published studies detailing the in vitro metabolic stability of this compound or identifying its metabolites. In vitro metabolic stability assays typically utilize liver microsomes, S9 fractions, or hepatocytes to assess how quickly a compound is metabolized. solvobiotech.comnih.govbioivt.comnih.gov The results are often expressed as the half-life (t½) of the compound and its intrinsic clearance (CLint).
A standard in vitro metabolic stability assay would involve incubating this compound with liver fractions and measuring its disappearance over time. Subsequent analysis, usually by mass spectrometry, would aim to identify the structures of any metabolites formed.
| Parameter | Description | Typical In Vitro System |
| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. | Liver microsomes, Hepatocytes |
| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a drug. | Liver microsomes, Hepatocytes |
| Metabolite Profile | Identification and characterization of the metabolic products. | LC-MS/MS analysis of incubates |
This table describes general parameters for in vitro metabolic stability studies, as specific data for this compound is not available.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, N-Oxidation)
The metabolism of many xenobiotics, including purine analogs, is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov These enzymes catalyze a variety of oxidative reactions. For a compound like this compound, potential metabolic transformations could include:
Hydroxylation of the propyl chain: Oxidation at one of the carbon atoms of the propyl group.
N-dealkylation: Cleavage of the propyl group from the N9 position.
Oxidation of the purine ring: Although generally less common for the purine core itself.
N-oxidation: Oxidation of a nitrogen atom within the purine ring system.
To determine which specific CYP isozymes are responsible for the metabolism of this compound, studies using a panel of recombinant human CYP enzymes would be necessary.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion - excluding human data)
In silico modeling provides a valuable, non-experimental approach to understanding the pharmacokinetic profile of a chemical compound. Through the use of computational algorithms, it is possible to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of "this compound". These predictions are based on the compound's physicochemical characteristics and are instrumental in early-stage research for assessing its potential behavior in a biological system, independent of human data.
The predicted ADME properties for "this compound" offer insights into its likely interactions with biological membranes and metabolic pathways. For instance, its predicted water solubility and lipophilicity are key determinants of its absorption characteristics. The compound is predicted to have good water solubility.
In terms of distribution, computational models can estimate the likelihood of a compound crossing critical biological barriers, such as the blood-brain barrier (BBB). For "this compound", predictions suggest it is not likely to cross the BBB. Furthermore, its affinity for plasma proteins, another critical distribution parameter, can be computationally estimated. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter.
Metabolic predictions focus on the compound's susceptibility to biotransformation by key enzyme systems, most notably the cytochrome P450 (CYP) family. In silico analysis indicates that "this compound" is not predicted to be an inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a potentially lower likelihood of drug-drug interactions mediated by these enzymes.
The following tables detail the predicted physicochemical properties and ADME parameters for "this compound", generated using computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁N₅O |
| Molecular Weight | 193.21 g/mol |
| Log P (Consensus) | 0.25 |
| Water Solubility | Good |
| Polar Surface Area | 89.69 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 2 |
Table 2: Predicted ADME Properties of this compound
| Parameter | Prediction |
| Absorption | |
| Gastrointestinal Absorption | High |
| Distribution | |
| Blood-Brain Barrier Permeant | No |
| P-gp Substrate | No |
| Metabolism | |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Excretion | |
| Skin Sensitisation | No |
It is important to note that these are theoretical predictions and serve as a guide for further experimental investigation. The data provides a foundational understanding of the likely pharmacokinetic profile of "this compound" based on its molecular structure.
Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Systems Research Applications
Electrochemical Methods for Study of Redox Behavior
Electrochemical methods offer a complementary approach to chromatography for studying purine (B94841) derivatives. Guanine (B1146940) itself is the most easily oxidized of the DNA bases, and this electrochemical activity can be exploited for analytical purposes and to study its chemical properties.
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of electroactive species like 9-propylguanine. In a CV experiment, the potential applied to an electrode is scanned linearly in a forward and then reverse direction, and the resulting current is measured. jh.edu
When applied to 9-propylguanine, CV can provide key information:
Oxidation Potential (Ep): The potential at which 9-propylguanine is oxidized can be determined from the position of the anodic peak in the voltammogram. This value is a measure of how easily the molecule gives up electrons. The oxidation is an irreversible process, characteristic of guanine derivatives, meaning a corresponding reduction peak is typically absent. nih.gov
Mechanism of Oxidation: The shape of the CV curve and how it changes with parameters like scan rate and pH can provide insights into the mechanism of the electrode reaction, such as the number of electrons and protons involved in the oxidation process. jh.edu
The electrochemical oxidation of the guanine moiety is believed to occur at the C8 and N7 positions of the imidazole (B134444) ring, leading to the formation of various oxidation products.
Table 2: Representative Cyclic Voltammetry Data for Guanine Derivatives
This table shows expected oxidation potentials for guanine and a hypothetical potential for 9-propylguanine, illustrating the influence of N9-alkylation.
| Compound | Electrode | Electrolyte (pH 7.4) | Anodic Peak Potential (Ep,a vs. Ag/AgCl) |
| Guanine | Glassy Carbon | Phosphate (B84403) Buffer | ~ +0.75 V |
| 2-Amino-9-propyl-1H-purin-6(9H)-one | Glassy Carbon | Phosphate Buffer | ~ +0.80 V (Hypothetical) |
The distinct oxidation signal of the guanine moiety allows for its direct electrochemical detection. While not as widely used as LC-MS/MS for complex biological fluids, electrochemical sensors can be developed for specific applications. For instance, a chemically modified electrode could be designed to selectively accumulate 9-propylguanine on its surface, enhancing the signal and lowering the detection limit. This approach can be valuable for rapid screening or in sensor-based devices. The principle relies on measuring the current generated from the oxidation of the compound at a fixed potential, where the current magnitude is proportional to its concentration.
Structure-Electroactivity Relationship (SeAR) studies aim to correlate the chemical structure of a molecule with its electrochemical behavior. For 9-propylguanine, the key structural feature is the propyl group attached to the N9 position of the purine ring.
Compared to unsubstituted guanine, the presence of the electron-donating propyl group is expected to influence the oxidation potential. Alkyl groups can slightly increase the electron density in the purine ring system, which may make oxidation marginally more difficult, potentially shifting the oxidation potential to a slightly more positive value. Furthermore, the steric bulk of the propyl group could affect the molecule's orientation at the electrode surface, thereby influencing the kinetics of the electron transfer process. By systematically studying a series of N9-alkylguanines (e.g., methyl, ethyl, propyl), a clear SeAR can be established, providing valuable insights into how alkyl chain length and structure modulate the redox properties of the guanine core.
Chromatographic Techniques for Sample Preparation and Enrichment
The accurate quantification of this compound in complex biological systems, such as plasma, urine, or tissue homogenates, necessitates meticulous sample preparation. The primary goals of these preparatory steps are to eliminate interfering endogenous substances (e.g., proteins, phospholipids (B1166683), salts) and to enrich the target analyte, thereby enhancing detection sensitivity and ensuring the reliability of subsequent analytical measurements. creative-proteomics.comsigmaaldrich.com Chromatographic techniques, particularly solid-phase extraction (SPE), are central to achieving the required sample purity and concentration for robust analysis. sigmaaldrich.com
Solid-Phase Extraction (SPE)
SPE is a powerful and widely adopted technique for the selective extraction and concentration of analytes from a liquid phase onto a solid sorbent. sigmaaldrich.com For a molecule like this compound, which possesses a hydrophilic purine core, a basic amino group, and a nonpolar propyl chain, mixed-mode SPE sorbents that offer multiple retention mechanisms are often ideal. These sorbents can combine reversed-phase and ion-exchange functionalities to achieve superior selectivity.
Research on analogous compounds provides a framework for method development. For instance, studies involving the extraction of amino acids and purine derivatives from biological fluids have successfully employed various SPE cartridges. Strong cation exchange (SCX) cartridges are particularly suitable for isolating basic compounds like purines and amino acids from aqueous samples. nih.gov The procedure typically involves loading the sample at a specific pH to ensure the analyte is charged and retained by the ion-exchange mechanism. After washing away neutral and acidic interferences, the target compound is eluted by changing the pH or increasing the ionic strength of the elution solvent. nih.gov
Another effective option is the use of hydrophilic-lipophilic balanced (HLB) polymeric sorbents, which are designed to extract a broad range of acidic, neutral, and basic compounds from aqueous samples. sigmaaldrich.com For removing specific, highly abundant interferences in biofluids, specialized cartridges like HybridSPE® have been developed to deplete phospholipids and proteins, which can cause ion suppression in mass spectrometry. sigmaaldrich.com
The table below summarizes relevant SPE methodologies used for the extraction of related compounds from biological matrices, providing a blueprint for developing a protocol for this compound.
Table 1: Solid-Phase Extraction (SPE) Methodologies for Purine Analogs and Related Compounds
| Sorbent Type | Target Analytes | Sample Matrix | Key Procedural Steps | Performance Characteristics | Source(s) |
| Octasilane/Cation-Exchanger | Pyridinium Crosslinks | Urine | Automated extraction on a Gilson Aspec system. Elution with 100 mM sodium formate (B1220265) (pH 5.0). | Recoveries: 95-100%; Inter-assay CV: 6.5-8.2%. | nih.gov |
| Strong Cation Exchange (SCX) | Amino Acid Enantiomers | Water Samples | Detailed study of sample volume, pH, and elution solvent. Best results with SCX for isolation and preconcentration. | Recoveries: 75-99% depending on the specific amino acid. | nih.gov |
| HybridSPE®-Phospholipid | Various Analytes | Biological Samples | Combines protein precipitation with SPE for targeted removal of proteins and phospholipids. | Designed for quick and easy phospholipid and protein removal or enrichment. | sigmaaldrich.com |
| Supel-Select HLB | Diverse Analytes | Aqueous Samples | Hydrophilic polymeric sorbent for extracting a broad range of compounds. | Suitable for diverse analyte chemistries from aqueous matrices. | sigmaaldrich.com |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction represents a fundamental and effective technique for sample cleanup. The process relies on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, the pH of the aqueous sample would be adjusted to neutralize the molecule, thereby increasing its hydrophobicity and promoting its transfer into the organic phase.
Advancements in this area include automated systems like microporous membrane liquid-liquid extraction (MMLLE). In this setup, the aqueous sample flows on one side of a hydrophobic membrane while an organic acceptor solvent is held within the membrane's pores and on the other side. nih.gov Analytes diffuse from the sample into the organic phase, which is then injected into the analytical system. nih.gov This method offers high selectivity and has achieved detection limits in the low ng/mL range for analytes in human plasma with good precision. nih.gov
Dispersive Solid-Phase Extraction (dSPE)
Dispersive SPE, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another valuable technique. Following an initial liquid extraction (typically with acetonitrile), a mixture of salts and SPE sorbents is added directly to the extract. The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. Sorbents like Z-Sep, which are based on zirconia-coated silica, are effective at removing lipids and pigments from complex sample extracts. sigmaaldrich.com This approach is particularly useful for high-throughput analysis where speed and efficiency are critical.
Ultimately, the selection of a sample preparation and enrichment strategy depends on the specific requirements of the assay, including the nature of the biological matrix, the concentration of the analyte, and the sensitivity of the detection method. For a compound like this compound, a multi-faceted approach, potentially starting with protein precipitation followed by a selective mixed-mode or strong cation exchange SPE, would likely yield the cleanest extract and the most reliable quantitative results. nih.govnih.gov
Future Research Directions and Translational Potential Mechanistic and Pre Clinical Research
Development of 2-Amino-9-propyl-1H-purin-6(9H)-one as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. nih.gov The development of this compound into such a tool holds considerable promise for elucidating complex biological processes. The purine (B94841) core is a well-established pharmacophore that interacts with a wide range of protein families, most notably kinases and G-protein coupled receptors (GPCRs). benthamdirect.comnih.gov
The N9-propyl substituent of this compound can be strategically modified to incorporate various reporter or affinity tags without significantly disrupting the core binding interactions. For instance, the addition of a terminal alkyne or azide (B81097) group to the propyl chain would enable "clickable" chemistry, allowing for the attachment of fluorophores for imaging studies or biotin (B1667282) for affinity purification and identification of protein targets.
The discovery of MRK-740, a chemical probe for the PRDM9 methyltransferase, highlights the potential for purine-based compounds to serve as highly specific research tools. nih.gov MRK-740's mechanism, which involves extensive interactions with the S-adenosylmethionine (SAM) cofactor binding pocket, suggests that N9-substituted purines could be designed to target other SAM-dependent enzymes. nih.gov The development of a chemical probe based on this compound would enable researchers to investigate the roles of its specific cellular targets in health and disease, paving the way for new therapeutic strategies.
Use as a Scaffold for Novel Purine Analogue Library Design
The purine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple, unrelated protein targets. benthamdirect.com This versatility makes this compound an excellent starting point for the design and synthesis of diverse chemical libraries. By systematically modifying the core structure at various positions, a vast array of novel purine analogues can be generated for high-throughput screening against different biological targets.
Strategies for library diversification could include:
Substitution at the C6 position: The carbonyl group can be replaced with various functionalities to modulate binding affinity and selectivity.
Modification of the 2-amino group: Acylation or alkylation of the amino group can introduce new interaction points with target proteins.
Variation of the N9-alkyl chain: The length and branching of the alkyl chain can be altered to explore the hydrophobic pocket of the target binding site. For instance, studies on BRD9 inhibitors have shown that varying the length of an N-alkyl chain can significantly impact potency and selectivity. mdpi.com
The synthesis of such libraries can be facilitated by combinatorial chemistry approaches, allowing for the rapid generation of a large number of compounds for biological evaluation. nih.gov Screening these libraries against panels of kinases, GPCRs, or other enzyme families can lead to the identification of novel lead compounds for drug discovery programs.
Table 1: Representative Purine Analogues and their Biological Targets
| Compound Name | N9-Substituent | Key Modifications | Biological Target(s) | Reference |
| Olaparib | - | Poly(ADP-ribose) polymerase (PARP) inhibitor | PARP1, PARP2, PARP3 | - |
| Ibrutinib | - | Covalent inhibitor | Bruton's tyrosine kinase (BTK) | - |
| MRK-740 | - | - | PRDM9 methyltransferase | nih.gov |
| N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives | 3-fluoro-2-(phosphonomethoxy)propyl | N6-substitutions | HIV-1, HIV-2, Moloney murine sarcoma virus | nih.gov |
Exploration of New Mechanistic Avenues in Cellular Regulation (pre-clinical)
Pre-clinical studies with purine analogues have revealed their potential to modulate a wide range of cellular processes, including cell cycle progression, apoptosis, and signal transduction. nih.gov The structural similarity of this compound to guanine (B1146940) suggests that it could interfere with pathways regulated by guanine-binding proteins or enzymes that utilize guanine nucleotides.
For example, many protein kinases, which play a central role in cellular signaling, utilize ATP (an adenine (B156593) derivative) as a phosphate (B84403) donor. Purine analogues can act as competitive inhibitors of these kinases, and a significant amount of research has focused on developing purine-based kinase inhibitors for cancer therapy. benthamdirect.comnih.govresearchgate.net The N9-propyl group of this compound could potentially be accommodated in the ATP-binding pocket of certain kinases, leading to their inhibition.
Furthermore, alkylating agents that modify the N7 position of guanine in DNA are known to have cytotoxic effects and are used in chemotherapy. mdpi.comwikipedia.org While this compound is an N9-substituted purine, its potential to interact with DNA or DNA-binding proteins warrants investigation in pre-clinical models.
Table 2: Pre-clinical Activity of Representative Purine Analogues
| Compound/Analog Class | Pre-clinical Model | Observed Effect | Potential Mechanism | Reference |
| N9-[3-fluoro-2-(phosphonomethoxy)propyl] derivatives | Cultured cells (HIV-1, HIV-2, MSV infected) | Moderate antiretroviral activity | Prodrugs of antiretroviral FPMPG analogues | nih.gov |
| Alkyl 9-nitrocamptothecin esters | Human leukemia cell lines (HL-60, U-937) | Inhibition of cell growth, induction of apoptosis | Prodrugs of 9-nitrocamptothecin, a topoisomerase I inhibitor | nih.gov |
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer powerful computational tools to understand the complex interactions of drugs with biological systems. frontiersin.orgplos.org Instead of a "one drug, one target" approach, these methodologies consider the polypharmacology of a compound, meaning its ability to interact with multiple targets. Given that purine analogs are known to be promiscuous, these approaches are particularly well-suited for studying the biological effects of this compound.
A network pharmacology approach could be used to:
Predict potential protein targets: By analyzing the chemical structure of the compound and comparing it to known ligands of various proteins, potential binding partners can be identified computationally.
Identify affected pathways: Once potential targets are known, pathway analysis can reveal the biological processes that are likely to be modulated by the compound.
Generate hypotheses for further experimental validation: The predictions from network pharmacology can guide the design of focused pre-clinical studies to confirm the compound's mechanism of action.
For instance, a network analysis of kinase inhibitors that sensitize pancreatic cancer cells to gemcitabine (B846) revealed a complex network of interactions that went beyond the initially known targets. plos.org A similar approach applied to this compound and its derivatives could uncover novel therapeutic applications and provide a more holistic understanding of their biological activities. This integrated approach, combining computational modeling with experimental validation, will be crucial for realizing the full translational potential of this promising purine analog.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-9-propyl-1H-purin-6(9H)-one, and how can reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution of a purine derivative with a propyl halide. A base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) is used to deprotonate the purine N9 position, facilitating alkylation. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 purine:alkylating agent) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm its tautomeric forms?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies tautomeric equilibria by resolving proton environments. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides bond-length data to distinguish between keto and enol tautomers. For example, C6-O bond lengths >1.23 Å indicate keto dominance .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against enzyme targets (e.g., kinases, phosphodiesterases) using fluorescence-based assays or radiolabeled substrates. For antimicrobial activity, perform MIC (Minimum Inhibitory Concentration) testing in bacterial/fungal cultures. Compare results with structurally similar purines (e.g., 9-(3-phenylpropyl) derivatives) to establish structure-activity relationships .
Advanced Research Questions
Q. How do steric and electronic effects of the propyl substituent influence reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to model the compound’s frontier molecular orbitals (HOMO/LUMO). Experimentally, compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts. The propyl group’s electron-donating nature may enhance nucleophilic attack at C8, while steric bulk could reduce yields in bulky aryl boronic acid partners .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Conduct meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can advanced spectroscopic techniques differentiate between degradation products and synthetic intermediates?
- Methodology : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify degradation pathways under stress conditions (heat, light). Pair with ¹H-¹⁵N HMBC NMR to track nitrogen migration in hydrolyzed products. For example, oxidation at C8 produces 8-hydroxy derivatives detectable via MS/MS fragmentation patterns .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodology : Employ molecular docking (AutoDock Vina, Glide) to model interactions with ATP-binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between C6 carbonyl and Lys72 in kinases). Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
